molecular formula C10H10BrNO4 B11836526 3-Bromo-4-(2-methoxyacetamido)benzoic acid CAS No. 1131594-32-5

3-Bromo-4-(2-methoxyacetamido)benzoic acid

Cat. No.: B11836526
CAS No.: 1131594-32-5
M. Wt: 288.09 g/mol
InChI Key: CQGGTMGDHUBGHS-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-methoxyacetamido)benzoic acid is an organic compound with the molecular formula C10H10BrNO4 and a molecular weight of 288.09 g/mol . This compound is characterized by the presence of a bromine atom, a methoxyacetamido group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-methoxyacetamido)benzoic acid typically involves the bromination of 4-(2-methoxyacetamido)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pH to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-methoxyacetamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amide, while oxidation can produce a quinone derivative .

Scientific Research Applications

3-Bromo-4-(2-methoxyacetamido)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-methoxyacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyacetamido group play crucial roles in its reactivity and binding affinity to target molecules. The compound can modulate biological pathways by interacting with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(2-methoxyacetamido)benzoic acid is unique due to the presence of both the bromine atom and the methoxyacetamido group, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1131594-32-5

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

3-bromo-4-[(2-methoxyacetyl)amino]benzoic acid

InChI

InChI=1S/C10H10BrNO4/c1-16-5-9(13)12-8-3-2-6(10(14)15)4-7(8)11/h2-4H,5H2,1H3,(H,12,13)(H,14,15)

InChI Key

CQGGTMGDHUBGHS-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

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